![molecular formula C34H70O4Si B14589429 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-85-0](/img/structure/B14589429.png)
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both long alkyl chains and silyl ether functionalities. This compound is of interest due to its unique structural properties, which make it suitable for various applications in organic synthesis, materials science, and potentially in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(Octadecyloxy)-2,3-propanediol and trimethylsilyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 1-(Octadecyloxy)-2,3-propanediol
Reactants: Octadecanol, epichlorohydrin
Conditions: Base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide.
-
Formation of Trimethylsilyl Ether
Reactants: 1-(Octadecyloxy)-2,3-propanediol, trimethylsilyl chloride
Conditions: Anhydrous conditions, often using a solvent like dichloromethane and a base such as triethylamine.
-
Esterification to Form the Final Product
Reactants: 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-ol, decanoic acid
Conditions: Acid-catalyzed esterification, typically using sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, recrystallization, or chromatography would be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of lipid-based drug delivery systems.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its long alkyl chains and silyl ether groups may interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Octadecyloxy)-2,3-propanediol
- Trimethylsilyl chloride
- Decanoic acid
Uniqueness
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of long alkyl chains and silyl ether functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in both organic synthesis and biological systems.
Eigenschaften
CAS-Nummer |
61540-85-0 |
|---|---|
Molekularformel |
C34H70O4Si |
Molekulargewicht |
571.0 g/mol |
IUPAC-Name |
(1-octadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C34H70O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-36-31-33(32-37-39(3,4)5)38-34(35)29-27-25-23-13-11-9-7-2/h33H,6-32H2,1-5H3 |
InChI-Schlüssel |
XLSMRWFVIUGHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


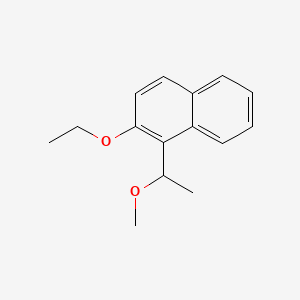
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
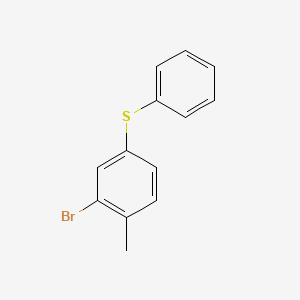

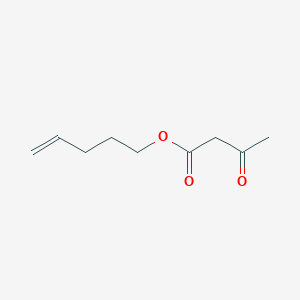
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
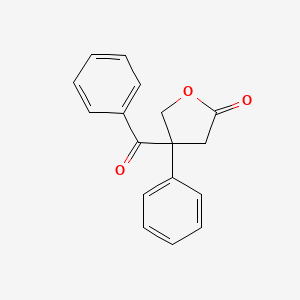
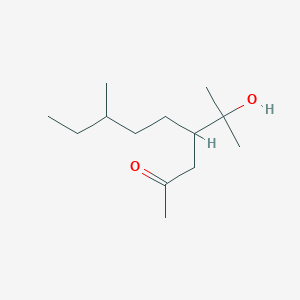
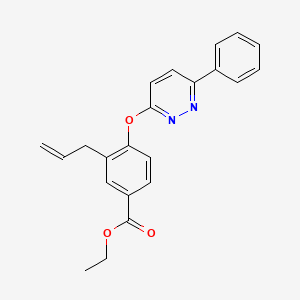
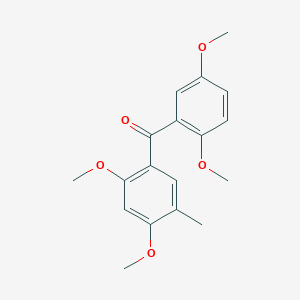
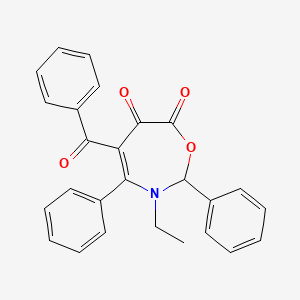
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

